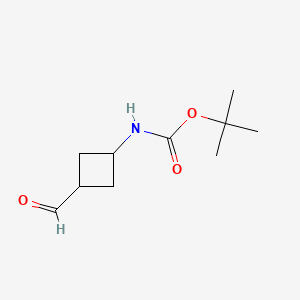

tert-butyl N-(3-formylcyclobutyl)carbamate

説明

tert-Butyl N-(3-formylcyclobutyl)carbamate is a carbamate-protected amine featuring a cyclobutane ring substituted with a formyl (-CHO) group at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactivity in synthetic pathways. The formyl group imparts unique reactivity, making this compound valuable in medicinal chemistry for further derivatization (e.g., reductive amination or condensation reactions).

特性

IUPAC Name |

tert-butyl N-(3-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUZWUXKMBGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171549-92-1 | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Procedure

The mixed anhydride method leverages N-Boc-protected amino acids as starting materials. In a representative protocol, N-Boc-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride intermediate. This intermediate undergoes nucleophilic attack by 3-aminocyclobutanecarbaldehyde (or a protected derivative) in anhydrous ethyl acetate, yielding tert-butyl N-(3-formylcyclobutyl)carbamate after workup.

Key Steps:

-

Activation : N-Boc-D-serine (1 equiv) is dissolved in ethyl acetate and cooled to 0–5°C.

-

Anhydride Formation : NMM (1.2 equiv) and isobutyl chlorocarbonate (1.1 equiv) are added dropwise.

-

Coupling : 3-Aminocyclobutanecarbaldehyde (1.05 equiv) is introduced, followed by warming to 10–15°C for 2 hours.

-

Workup : Extraction with dilute HCl and brine, solvent evaporation, and crystallization with hexane/ethyl acetate (8:1).

Optimization and Yield

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–15°C | 93% |

| Solvent | Ethyl acetate | High purity |

| NMM Equivalents | 1.2 | Prevents side reactions |

This method achieves 93% yield under optimized conditions, with minimal epimerization due to the steric bulk of the tert-butyl group.

Curtius Rearrangement-Based Synthesis

Acyl Azide Intermediate Formation

The Curtius rearrangement route, adapted from carbamate synthesis protocols, involves converting a carboxylic acid precursor to an acyl azide. For this compound, 3-formylcyclobutanecarboxylic acid is treated with di-tert-butyl dicarbonate and sodium azide in the presence of tetrabutylammonium bromide (TBAB) and zinc(II) triflate .

Reaction Sequence:

-

Acyl Azide Formation :

-

Curtius Rearrangement :

-

Carbamate Trapping :

Critical Parameters

-

Temperature : 40°C for aliphatic acids; 75°C for aromatic analogs.

-

Catalyst : TBAB (0.1 equiv) enhances reaction rate by stabilizing the carbamate anion.

-

Yield : 85–90% for aliphatic substrates, dropping to 70% for sterically hindered derivatives.

Phase-Transfer Catalyzed Alkylation

Methylation of Hydroxymethyl Precursors

A phase-transfer catalysis (PTC) approach enables the introduction of the formyl group via oxidation of a hydroxymethyl intermediate. Starting from tert-butyl N-(3-hydroxymethylcyclobutyl)carbamate , oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane achieves selective formylation.

Procedure:

-

Substrate Dissolution : 1.0 equiv of hydroxymethyl derivative in DCM.

-

Oxidation : PCC (1.5 equiv) added at 0°C, stirred for 4 hours.

-

Workup : Filtration through Celite, solvent removal, and chromatography.

Comparative Performance of Oxidants

| Oxidant | Yield (%) | Purity (%) |

|---|---|---|

| PCC | 78 | 95 |

| Dess-Martin periodinane | 85 | 98 |

Dess-Martin periodinane offers superior yields but at higher cost, making PCC preferable for large-scale synthesis.

Synthesis via Reductive Amination

Challenges:

-

Steric Hindrance : The cyclobutane ring’s strain reduces imine stability, necessitating low temperatures.

Industrial-Scale Considerations

化学反応の分析

Types of Reactions: tert-Butyl N-(3-formylcyclobutyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the compound.

Substitution: Substitution reactions may involve reagents such as halides or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Synthesis of Pharmaceutical Compounds

Tert-butyl N-(3-formylcyclobutyl)carbamate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to participate in multiple reaction pathways, making it valuable in drug development.

- Example : The compound can be utilized in the synthesis of lacosamide, a medication used for epilepsy and neuropathic pain. The synthetic route involves using this compound as a starting material to create more complex structures necessary for pharmacological activity .

Protecting Group in Organic Synthesis

The tert-butyl carbamate moiety is often employed as a protecting group for amines during organic synthesis. This application is crucial when selective reactions are required, allowing chemists to manipulate other functional groups without affecting the protected amine.

- Application in Reaction Conditions : The compound can withstand various reaction conditions and can be deprotected under mild conditions, making it suitable for multi-step synthesis processes .

Research has indicated that derivatives of this compound exhibit biological activity, which can be explored for therapeutic purposes. For instance, compounds similar to this compound have shown potential as inhibitors in enzymatic reactions linked to neurodegenerative diseases .

- In Vitro Studies : Investigations into the protective effects against amyloid beta-induced toxicity in astrocytes have been conducted, demonstrating that such compounds may play a role in neuroprotection .

Data Table of Applications

Case Study 1: Synthesis of Lacosamide

In a study focused on synthesizing lacosamide, this compound was identified as a critical intermediate. The synthesis involved several steps where the compound was reacted with specific amines under controlled conditions to yield high-purity products suitable for pharmacological testing.

Case Study 2: Neuroprotective Effects

Research involving cell cultures demonstrated that derivatives of this compound could reduce oxidative stress markers when exposed to amyloid beta peptides. This suggests potential applications in developing treatments for Alzheimer's disease and other neurodegenerative disorders.

作用機序

The mechanism of action of tert-butyl N-(3-formylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules .

類似化合物との比較

Substituent Effects on the Cyclobutane Core

The table below compares tert-butyl N-(3-formylcyclobutyl)carbamate with analogs differing in substituents on the cyclobutane ring:

Key Observations :

- Reactivity : The formyl group (-CHO) offers greater electrophilicity compared to the keto (-C=O) group in CAS 154748-49-9, enabling faster nucleophilic additions .

- Solubility : The carbamoyl (-CONH₂) derivative (CAS 953752-69-7) exhibits improved aqueous solubility due to hydrogen-bonding capacity .

- Synthetic Utility : The chlorosulfonyl analog (CAS 877964-32-4) is a versatile electrophile for synthesizing sulfonamides, critical in drug discovery .

Ring Size and Conformational Effects

Comparisons with carbamates on larger or bicyclic rings:

Key Observations :

Fluorinated Analogs

Fluorine substitution alters electronic and metabolic properties:

生物活性

tert-butyl N-(3-formylcyclobutyl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its anti-inflammatory and neuroprotective effects.

- IUPAC Name : rel-tert-butyl ((1s,3s)-3-formylcyclobutyl)carbamate

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 171549-91-0

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-formylcyclobutyl amine. The reaction conditions often include the use of coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In a study comparing various carbamate derivatives, several compounds demonstrated promising anti-inflammatory effects, with inhibition percentages ranging from 39.021% to 54.239% in carrageenan-induced rat paw edema models . This suggests that the compound may serve as a potential alternative to traditional NSAIDs.

Neuroprotective Effects

In vitro studies have shown that this compound can protect astrocytes from amyloid beta (Aβ) induced toxicity, which is relevant in Alzheimer's disease research. The compound was tested against Aβ1-42, where it improved cell viability significantly compared to untreated controls. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ1-42 .

In vivo studies involving scopolamine models revealed that while the compound reduced oxidative stress markers (malondialdehyde levels), it did not exhibit significant efficacy compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and mechanism of action in neuroprotection.

Case Studies

Discussion

The biological activity of this compound suggests it may be a valuable candidate for further pharmaceutical development, particularly in treating inflammatory conditions and neurodegenerative diseases such as Alzheimer's. Its dual activity as an anti-inflammatory agent and a neuroprotective compound opens avenues for research into new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(3-formylcyclobutyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation between a cyclobutylamine derivative and tert-butyl carbamate. For example, coupling 3-formylcyclobutylamine with Boc anhydride under basic conditions (e.g., NaHCO₃ in THF) is a common approach . Optimization includes:

- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions.

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency .

- Coupling Agents : Use of HATU or EDCI improves yields in challenging couplings .

- Data Table :

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Boc₂O, NaHCO₃ | THF | 25 | 78 | |

| HATU, DIPEA | DMF | 20 | 85 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the formyl group (δ ~9.6 ppm for CHO) and Boc protection (δ ~1.4 ppm for tert-butyl) .

- X-ray Crystallography : SHELXL (for refinement) and WinGX (for data processing) resolve the cyclobutane ring conformation and formyl orientation. Disordered structures may require TWINABS for correction .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₁H₁₉NO₃, MW 213.28 g/mol) .

Q. What are the key reactivity patterns of the formyl group in this compound under nucleophilic conditions?

- Methodological Answer : The formyl group undergoes:

- Condensation Reactions : With amines (e.g., hydrazines) to form hydrazones, useful in Schiff base synthesis.

- Reductions : NaBH₄ or BH₃·THF reduces the aldehyde to a hydroxymethyl group, critical for prodrug derivatization .

- pH Sensitivity : The aldehyde is prone to hydration in aqueous acidic conditions, requiring anhydrous solvents for stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models the cyclobutane ring’s puckering and formyl group orientation. B3LYP/6-31G(d) is optimal for energy minimization .

- Docking Studies : AutoDock Vina predicts binding affinities with biological targets (e.g., enzymes with aldehyde-binding pockets) .

- MD Simulations : GROMACS evaluates solvent interactions, particularly water accessibility to the formyl group .

Q. How do steric effects from the tert-butyl group influence crystallization and polymorph formation?

- Methodological Answer :

- Crystallization Screening : Use polymorph predictors (e.g., Mercury CSD) with varied solvents (e.g., EtOAc vs. hexane). The bulky tert-butyl group often induces orthorhombic packing .

- Twinned Crystals : SHELXL’s TWIN command resolves overlapping reflections caused by steric hindrance .

- Thermal Analysis : DSC identifies polymorph transitions (e.g., Form I → Form II at ~120°C) .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected stability in acidic media)?

- Methodological Answer :

- Controlled Kinetic Studies : Monitor hydrolysis rates via HPLC under varying pH (1–6). The Boc group may stabilize the formyl via intramolecular H-bonding in mild acid .

- Isotopic Labeling : ¹⁸O tracing identifies whether hydration occurs at the aldehyde or carbonyl .

- Comparative Analysis : Contrast with tert-butyl N-(3-oxocyclobutyl)carbamate (ketone analog) to isolate electronic vs. steric effects .

Q. How can the compound’s instability in protic solvents be mitigated during biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤10% H₂O) to maintain solubility while reducing hydrolysis .

- Protecting Group Strategies : Temporarily replace the formyl with a stabilized group (e.g., acetal) during cell culture studies .

- Real-Time Monitoring : LC-MS tracks degradation products in PBS buffer at 37°C to optimize assay timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。